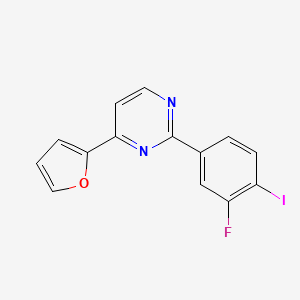
2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reagents, products, reaction conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Pharmacophore Design and Inhibitor Development
Compounds with a pyrimidine scaffold, similar to 2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine, have been designed as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which is implicated in the release of pro-inflammatory cytokines. These inhibitors are developed to bind selectively to the adenosine 5'-triphosphate (ATP) pocket of p38 MAP kinase, replacing ATP and potentially leading to higher binding selectivity and potency. The review by Scior et al. (2011) discusses the design, synthesis, and activity studies of these inhibitors, highlighting the significance of the pyrimidine ring in improving inhibitory activity and selectivity for p38 over other kinases (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).
Anticancer Activity
Fluorinated pyrimidines, a class to which similar compounds might belong, are utilized in cancer treatment due to their roles in inhibiting DNA synthesis. Gmeiner (2020) provides a comprehensive review of the developments in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines to treat cancer, including mechanisms of action and new insights into how these compounds perturb nucleic acid structure and dynamics (Gmeiner, W., 2020).
Optoelectronic Materials
Pyrimidine and related heterocyclic compounds find applications in the development of optoelectronic materials. Lipunova et al. (2018) review the applications of quinazoline and pyrimidine derivatives in electronic devices, highlighting the incorporation of pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, such as materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).
Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
The synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, has been a focus of research due to their wide range of applicability. Parmar et al. (2023) review the synthetic pathways and applications of these scaffolds, emphasizing the use of hybrid catalysts for their development and highlighting their potential for creating lead molecules (Parmar, M. P., Vala, R. M., & Patel, H., 2023).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and safe handling procedures.
Direcciones Futuras
This involves discussing potential future research directions for the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanisms of action.
Propiedades
IUPAC Name |
2-(3-fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FIN2O/c15-10-8-9(3-4-11(10)16)14-17-6-5-12(18-14)13-2-1-7-19-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXWNUKUMVALFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)C3=CC(=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-iodophenyl)-4-(furan-2-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

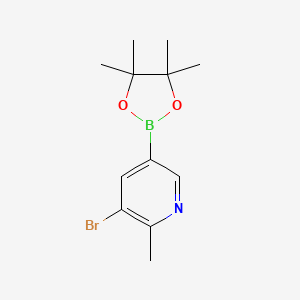
![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)
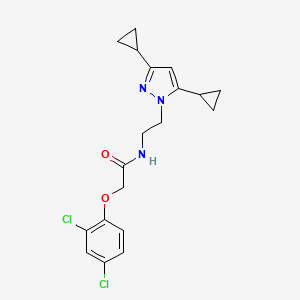
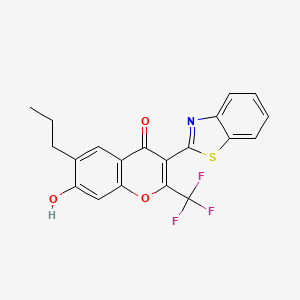
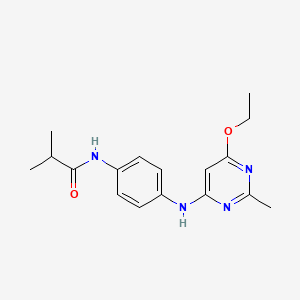
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2770504.png)
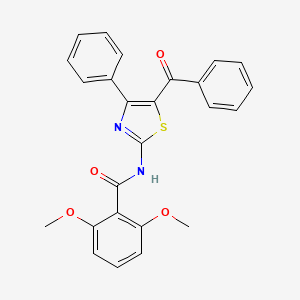
![2-(4-chlorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2770506.png)
![4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2770509.png)
![5,5,7,7-tetramethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2770511.png)
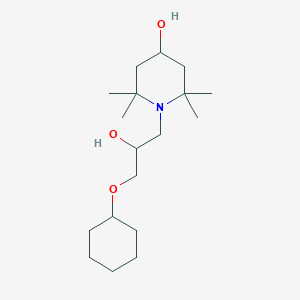
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2770514.png)
![ethyl 4-{[7-(2-ethoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/no-structure.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one](/img/structure/B2770518.png)